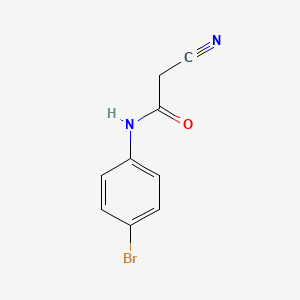

N-(4-bromophenyl)-2-cyanoacetamide

Descripción general

Descripción

Synthesis Analysis

There is limited information available on the synthesis of “N-(4-bromophenyl)-2-cyanoacetamide”. A related compound, “N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide” has been synthesized and evaluated for antimicrobial activity .

Molecular Structure Analysis

The molecular structure of “N-(4-Bromophenyl)acetamide” is available in the NIST Chemistry WebBook . It has a molecular weight of 214.059. The InChI string is InChI=1S/C8H8BrNO/c1-6(11)10-8-4-2-7(9)3-5-8/h2-5H,1H3,(H,10,11) .

Chemical Reactions Analysis

There is limited information available on the chemical reactions involving “N-(4-bromophenyl)-2-cyanoacetamide”. A related compound, “N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide” has been evaluated for antimicrobial activity .

Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(4-Bromophenyl)acetamide” are available in the NIST Chemistry WebBook . It has a molecular weight of 214.059. The InChI string is InChI=1S/C8H8BrNO/c1-6(11)10-8-4-2-7(9)3-5-8/h2-5H,1H3,(H,10,11) .

Aplicaciones Científicas De Investigación

Antimicrobial Agents

“N-(4-bromophenyl)-2-cyanoacetamide” derivatives have been studied for their potential as antimicrobial agents. These compounds have shown promising results against bacterial and fungal strains, indicating their potential use in developing new treatments for infections .

Anticancer Activity

Research has also explored the anticancer properties of “N-(4-bromophenyl)-2-cyanoacetamide” derivatives. These compounds have been evaluated for their ability to inhibit the growth of cancer cells, such as human breast adenocarcinoma cell lines, offering a pathway for new cancer therapies .

Biological Evaluation

The biological evaluation of these compounds includes testing for antioxidant activity and toxicity. This is crucial for understanding their safety profile and therapeutic potential, particularly in the development of drugs with minimal side effects .

Drug Design

The structure of “N-(4-bromophenyl)-2-cyanoacetamide” allows for its use in drug design. Its derivatives can be synthesized and modified to enhance their pharmacological activities, making them suitable candidates for lead compounds in drug discovery .

Molecular Modelling

Molecular modelling studies are conducted to understand the interaction of “N-(4-bromophenyl)-2-cyanoacetamide” derivatives with biological targets. This helps in predicting their binding affinity and activity, which is essential for rational drug design .

Antimicrobial Resistance

These compounds are being investigated for their role in combating antimicrobial resistance. By studying their mechanism of action, researchers aim to develop molecules that can overcome resistance and provide effective treatment options .

Antibiofilm Actions

The ability of “N-(4-bromophenyl)-2-cyanoacetamide” derivatives to disrupt biofilms is another area of interest. Biofilms are protective layers formed by bacteria that make them resistant to antibiotics, and breaking through these can lead to more effective treatments .

Alternative Toxicity Testing

To ensure the safety of new compounds, alternative methods of toxicity testing are employed. This includes in vitro assays and in silico studies, which are less reliant on animal testing and provide quicker, more ethical evaluation methods .

Safety and Hazards

Mecanismo De Acción

Target of Action

N-(4-bromophenyl)-2-cyanoacetamide and its derivatives have been synthesized and studied for their pharmacological activities . The primary targets of this compound are bacterial (Gram positive and Gram negative) and fungal species, as well as oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) . These targets play a crucial role in the proliferation of pathogens and cancerous cells.

Mode of Action

The compound interacts with its targets through molecular docking . This interaction results in promising antimicrobial activity and anticancer activity against the breast cancer cell line . The binding mode of active compounds with the receptor is studied using Schrodinger v11.5 .

Biochemical Pathways

The compound affects the biochemical pathways of the targeted organisms and cells, leading to their inhibition

Pharmacokinetics

The compound’s lipophilic character, expressed by the clogp value, suggests a potentially improved antimicrobial effect .

Result of Action

The result of the compound’s action is the inhibition of the growth of targeted bacterial and fungal species, as well as the inhibition of the proliferation of the MCF7 breast cancer cell line . The antimicrobial activity results revealed that certain derivatives of the compound have promising antimicrobial activity . Anticancer screening results indicated that certain derivatives were found to be the most active ones against the breast cancer cell line .

Propiedades

IUPAC Name |

N-(4-bromophenyl)-2-cyanoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O/c10-7-1-3-8(4-2-7)12-9(13)5-6-11/h1-4H,5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRUFTJOJESSNQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CC#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10351171 | |

| Record name | N-(4-bromophenyl)-2-cyanoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

24522-26-7 | |

| Record name | N-(4-bromophenyl)-2-cyanoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tricyclo[5.2.1.02,6]dec-3-en-8-yl pivalate](/img/structure/B1593860.png)

![1-Naphthalenesulfonamide, 5-(dimethylamino)-N-[3-(triethoxysilyl)propyl]-](/img/structure/B1593870.png)